molecular formula C14H20N2O4S B7698777 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide CAS No. 915896-37-6

2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide

Cat. No. B7698777
CAS RN: 915896-37-6
M. Wt: 312.39 g/mol
InChI Key: PCGKVLAYSWRBRA-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide, also known as MPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSA belongs to the class of sulfonamide compounds and has been studied for its ability to modulate certain biological pathways that are involved in various diseases.

Scientific Research Applications

2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to modulate immune responses, making it a potential treatment for autoimmune disorders.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide involves its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various biological pathways that are dysregulated in diseases such as cancer and inflammation. By inhibiting the activity of these enzymes, this compound can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells and modulate immune responses. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the development of more potent and selective this compound analogs could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with chloroacetic acid to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it a suitable compound for scientific research.

properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-6-8-16(9-7-11)21(18,19)13-4-2-12(3-5-13)20-10-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKVLAYSWRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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